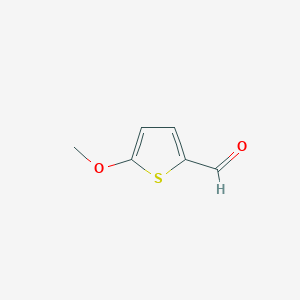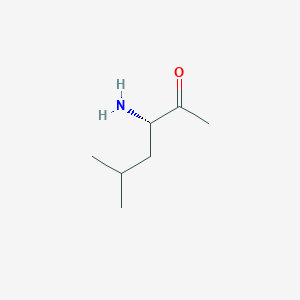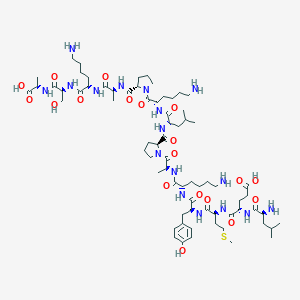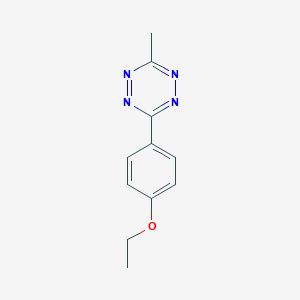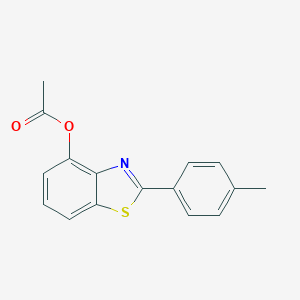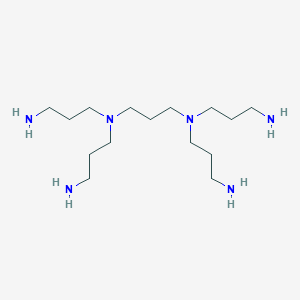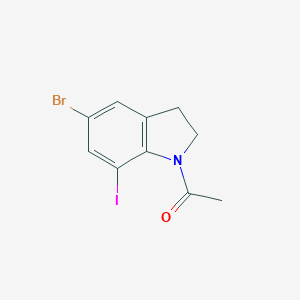
(R)-4-Phenoxy-mandelonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-Phenoxy-mandelonitrile, also known as PM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. PM is a chiral molecule that possesses both anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel drugs.
Wirkmechanismus
(R)-4-Phenoxy-mandelonitrile exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting COX-2 activity, (R)-4-Phenoxy-mandelonitrile reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
(R)-4-Phenoxy-mandelonitrile has been shown to possess both anti-inflammatory and analgesic properties, making it a promising candidate for the development of drugs for the treatment of various diseases. (R)-4-Phenoxy-mandelonitrile has been shown to inhibit the activity of COX-2, thereby reducing the production of prostaglandins, which play a crucial role in inflammation and pain. (R)-4-Phenoxy-mandelonitrile has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-4-Phenoxy-mandelonitrile has several advantages for lab experiments, including its synthetic accessibility and its well-characterized pharmacological properties. However, (R)-4-Phenoxy-mandelonitrile also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of (R)-4-Phenoxy-mandelonitrile. One potential direction is the development of (R)-4-Phenoxy-mandelonitrile-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of (R)-4-Phenoxy-mandelonitrile-based drugs for the treatment of cancer. Additionally, further research is needed to better understand the pharmacological properties of (R)-4-Phenoxy-mandelonitrile and its potential side effects.
Synthesemethoden
(R)-4-Phenoxy-mandelonitrile can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with potassium cyanide to form 4-hydroxybenzyl cyanide, which is then treated with (R)-mandelic acid to yield (R)-4-Phenoxy-mandelonitrile. The synthesis of (R)-4-Phenoxy-mandelonitrile is a challenging process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
(R)-4-Phenoxy-mandelonitrile has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and pain. (R)-4-Phenoxy-mandelonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. Additionally, (R)-4-Phenoxy-mandelonitrile has been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. (R)-4-Phenoxy-mandelonitrile has also been shown to possess analgesic properties, making it a potential alternative to opioids for the treatment of pain.
Eigenschaften
CAS-Nummer |
121986-00-3 |
|---|---|
Produktname |
(R)-4-Phenoxy-mandelonitrile |
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-(4-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H/t14-/m0/s1 |
InChI-Schlüssel |
VDFMGGBUOZRVAV-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[C@H](C#N)O |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O |
Synonyme |
(R)-4-PHENOXY-MANDELONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



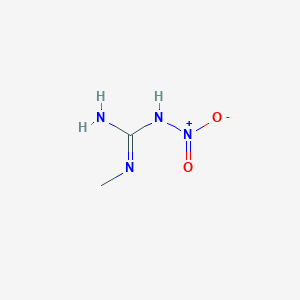
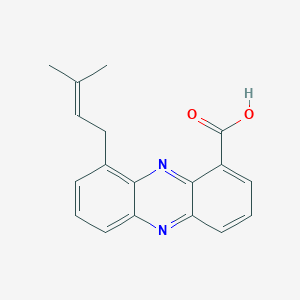

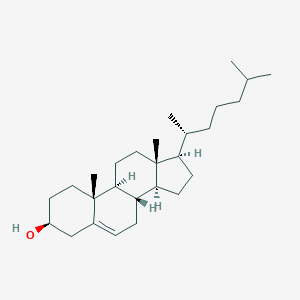
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)

